Cas no 2137608-53-6 (1-1-(azetidin-3-yl)-1H-pyrazol-5-yl-3-(3-methoxypropyl)thiourea)

1-1-(Azetidin-3-yl)-1H-pyrazol-5-yl-3-(3-methoxypropyl)thiourea is a thiourea derivative featuring a pyrazole core linked to an azetidine ring and a 3-methoxypropyl substituent. This compound is of interest in medicinal chemistry due to its potential as a versatile intermediate in the synthesis of biologically active molecules. The presence of the azetidine moiety enhances conformational rigidity, while the thiourea group offers hydrogen-bonding capabilities, making it useful for targeting specific protein interactions. The 3-methoxypropyl chain may improve solubility and pharmacokinetic properties. Its structural features suggest applicability in drug discovery, particularly for enzyme inhibition or receptor modulation studies. Further research is required to fully elucidate its pharmacological profile.
1-1-(azetidin-3-yl)-1H-pyrazol-5-yl-3-(3-methoxypropyl)thiourea structure
2137608-53-6 structure
Product name:1-1-(azetidin-3-yl)-1H-pyrazol-5-yl-3-(3-methoxypropyl)thiourea
CAS No:2137608-53-6
MF:C11H19N5OS
Molecular Weight:269.366460084915
CID:6240111
PubChem ID:165949197

1-1-(azetidin-3-yl)-1H-pyrazol-5-yl-3-(3-methoxypropyl)thiourea 化学的及び物理的性質

名前と識別子

    • 1-1-(azetidin-3-yl)-1H-pyrazol-5-yl-3-(3-methoxypropyl)thiourea
    • EN300-1131120
    • 2137608-53-6
    • 1-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-3-(3-methoxypropyl)thiourea
    • インチ: 1S/C11H19N5OS/c1-17-6-2-4-13-11(18)15-10-3-5-14-16(10)9-7-12-8-9/h3,5,9,12H,2,4,6-8H2,1H3,(H2,13,15,18)
    • InChIKey: FAQRPPPZZDBMAM-UHFFFAOYSA-N
    • SMILES: S=C(NCCCOC)NC1=CC=NN1C1CNC1

計算された属性

  • 精确分子量: 269.13103142g/mol
  • 同位素质量: 269.13103142g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 4
  • 重原子数量: 18
  • 回転可能化学結合数: 6
  • 複雑さ: 274
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.2Ų
  • XLogP3: -0.3

1-1-(azetidin-3-yl)-1H-pyrazol-5-yl-3-(3-methoxypropyl)thiourea Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1131120-0.5g
1-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-3-(3-methoxypropyl)thiourea
2137608-53-6 95%
0.5g
$1056.0 2023-10-26
Enamine
EN300-1131120-0.25g
1-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-3-(3-methoxypropyl)thiourea
2137608-53-6 95%
0.25g
$1012.0 2023-10-26
Enamine
EN300-1131120-10.0g
1-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-3-(3-methoxypropyl)thiourea
2137608-53-6
10g
$4729.0 2023-05-24
Enamine
EN300-1131120-5.0g
1-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-3-(3-methoxypropyl)thiourea
2137608-53-6
5g
$3189.0 2023-05-24
Enamine
EN300-1131120-0.05g
1-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-3-(3-methoxypropyl)thiourea
2137608-53-6 95%
0.05g
$924.0 2023-10-26
Enamine
EN300-1131120-0.1g
1-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-3-(3-methoxypropyl)thiourea
2137608-53-6 95%
0.1g
$968.0 2023-10-26
Enamine
EN300-1131120-2.5g
1-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-3-(3-methoxypropyl)thiourea
2137608-53-6 95%
2.5g
$2155.0 2023-10-26
Enamine
EN300-1131120-1.0g
1-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-3-(3-methoxypropyl)thiourea
2137608-53-6
1g
$1100.0 2023-05-24
Enamine
EN300-1131120-1g
1-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-3-(3-methoxypropyl)thiourea
2137608-53-6 95%
1g
$1100.0 2023-10-26
Enamine
EN300-1131120-5g
1-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-3-(3-methoxypropyl)thiourea
2137608-53-6 95%
5g
$3189.0 2023-10-26

1-1-(azetidin-3-yl)-1H-pyrazol-5-yl-3-(3-methoxypropyl)thiourea 関連文献

1-1-(azetidin-3-yl)-1H-pyrazol-5-yl-3-(3-methoxypropyl)thioureaに関する追加情報

1-1-(Azetidin-3-yl)-1H-pyrazol-5-yl-3-(3-methoxypropyl)thiourea: A Comprehensive Overview

The compound 1-1-(azetidin-3-yl)-1H-pyrazol-5-yl-3-(3-methoxypropyl)thiourea (CAS No: 2137608-53-6) is a fascinating molecule with a complex structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique combination of functional groups, including a thiourea moiety, a pyrazole ring, and an azetidine group, which contribute to its diverse chemical properties and potential applications.

Recent studies have highlighted the importance of thioureas in drug discovery due to their ability to form hydrogen bonds and act as bioisosteres of ureas. The thiourea moiety in this compound plays a crucial role in its biological activity, particularly in enzyme inhibition and receptor binding. The pyrazole ring, a five-membered aromatic heterocycle, further enhances the molecule's stability and reactivity, making it a promising candidate for various therapeutic applications.

The azetidine group (a four-membered saturated heterocycle) adds another layer of complexity to the molecule's structure. This group is known for its ability to participate in intramolecular interactions, such as hydrogen bonding and π-interactions, which can significantly influence the compound's pharmacokinetic properties. Recent research has demonstrated that azetidine-containing compounds exhibit enhanced bioavailability and reduced toxicity compared to their non-heterocyclic counterparts.

The 3-(3-methoxypropyl) substituent introduces additional electronic and steric effects into the molecule. This group not only increases the lipophilicity of the compound but also provides a site for further functionalization, enabling the design of derivatives with tailored biological activities. Recent advancements in synthetic chemistry have made it possible to efficiently synthesize this compound through multi-step reactions involving nucleophilic substitutions and cyclizations.

From an applications standpoint, 1-1-(azetidin-3-yl)-1H-pyrazol-5-yl-3-(3-methoxypropyl)thiourea has shown potential in several areas, including anti-inflammatory, antiviral, and anticancer therapies. Its ability to inhibit key enzymes involved in inflammatory pathways makes it a valuable lead compound for developing novel anti-inflammatory agents. Additionally, its antiviral properties have been explored in the context of emerging viral diseases, highlighting its versatility as a therapeutic candidate.

In terms of chemical synthesis, researchers have employed various strategies to optimize the production of this compound. These include microwave-assisted synthesis, which significantly reduces reaction times while maintaining high yields, and catalytic methods that enhance selectivity and minimize by-products. The development of scalable synthesis routes has been critical for advancing this compound from the laboratory to preclinical studies.

Recent computational studies have provided deeper insights into the molecular interactions of 1-1-(azetidin-3-yl)-1H-pyrazol-5-yl-3-(3-methoxypropyl)thiourea with target proteins. Using molecular docking simulations, scientists have identified key residues responsible for binding affinity and explored how structural modifications can enhance these interactions. These findings have paved the way for rational drug design approaches aimed at improving the compound's efficacy and reducing off-target effects.

In conclusion, 1-1-(azetidin-3-yli)-pyrazol-thiourea derivatives represent a promising class of compounds with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into their structure-function relationships, synthesis methods, and biological mechanisms, positioning them as valuable tools in modern drug discovery.

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